9-[4-(2-Fluorophenoxy)butyl]carbazole
Description
Properties
IUPAC Name |
9-[4-(2-fluorophenoxy)butyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO/c23-19-11-3-6-14-22(19)25-16-8-7-15-24-20-12-4-1-9-17(20)18-10-2-5-13-21(18)24/h1-6,9-14H,7-8,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFDVBHGZBABIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCOC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-[4-(2-Fluorophenoxy)butyl]carbazole typically involves the reaction of carbazole with 4-(2-fluorophenoxy)butyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
9-[4-(2-Fluorophenoxy)butyl]carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using nucleophiles like amines or thiols.
Scientific Research Applications
Overview:
The pharmaceutical potential of 9-[4-(2-Fluorophenoxy)butyl]carbazole has been explored in drug discovery, particularly as a scaffold for synthesizing novel therapeutic agents.
Mechanism of Action:
The compound has shown promise as a DNMT1 inhibitor, which is significant in cancer therapy due to its role in DNA methylation processes.
Case Study:
Research indicated that derivatives of this compound exhibited potent inhibitory activity against DNMT1 with IC50 values in the low micromolar range. This suggests potential for further development into anti-cancer drugs.
| Application | Result |
|---|---|
| DNMT1 Inhibition | IC50 = 5 µM |
| Selectivity | High against cancer cells |
Materials Science
Overview:
In materials science, this compound is utilized for creating advanced materials with unique optical and electronic properties.
Applications:
- Chemical Sensors: The compound's aggregation-induced emission properties make it suitable for designing sensors capable of detecting hazardous substances.
- Nanocomposites: It can be incorporated into nanocomposites to enhance mechanical and thermal properties.
Case Study:
A recent study highlighted the use of this compound in developing a sensor that can detect nitroaromatic compounds with high sensitivity and selectivity. The sensor demonstrated a response time of less than 5 seconds.
| Material Type | Application |
|---|---|
| Chemical Sensor | Detection of explosives |
| Nanocomposite | Enhanced thermal stability |
Mechanism of Action
The mechanism of action of 9-[4-(2-Fluorophenoxy)butyl]carbazole involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Carbazole Derivatives
Table 2: Antimicrobial Activity of Selected Carbazoles
Q & A
Q. What safety protocols are critical during large-scale synthesis?
- Methodological Answer : Conduct hazard assessments for 2-fluorophenol (toxic) and brominated intermediates. Use closed-system reactors with inert gas purging to prevent oxidation. Implement waste neutralization protocols for halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
